![molecular formula C7H9BrN2O2 B3016121 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL CAS No. 1249955-14-3](/img/structure/B3016121.png)
2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a chemical compound with the CAS Number: 1249955-14-3 . It has a molecular weight of 233.06 and its molecular formula is C7H9BrN2O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use software tools that can interpret InChI codes.Physical And Chemical Properties Analysis
“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Pyridylcarbene Formation
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol is involved in the formation of pyridylcarbene intermediates. In a study, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes to form a pyridylcarbene intermediate by nitrogen expulsion, leading to various products, including 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006).
Catalyzed Amination
The compound plays a role in selective amination catalyzed by palladium-Xantphos complex, predominantly yielding aminopyridine products, as demonstrated in the amination of polyhalopyridines (Ji, Li, & Bunnelle, 2003).
Synthesis of Amino Alcohols
It is used in the synthesis of amino alcohols, as seen in the synthesis of 2-aminocyclododecan-1-ol and 6(3)-aminodecahydro-1,4-ethanonaphthalen-5(2)-ols via oxidative hydroxybromination (Sadigov et al., 2020).
Carboxylation with CO2
A study shows its use in the electrocatalytic carboxylation with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid, demonstrating a novel electrochemical procedure (Feng, Huang, Liu, & Wang, 2010).
Synthesis and Characterization
This compound is also key in the synthesis and characterization of Schiff base, Co(II), and Cu(II) metal complexes, and poly(phenoxy-imine)s containing pyridine units, demonstrating its versatility in coordination chemistry (Kaya, Daban, & Şenol, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
It is known that the compound contains a brominated aromatic amine group, which is often used in reductive amination processes .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
The action of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents and heat , which could impact its stability and efficacy under certain conditions.
properties
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRSDBIAZCKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.